molecular formula C62H73N11O9S2 B15286472 Acywkvca

Acywkvca

Cat. No.: B15286472
M. Wt: 1180.4 g/mol
InChI Key: AOVMHKJQNYSYAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Its structural or functional properties remain undefined in accessible literature, though its nomenclature suggests a possible linkage to specialized industrial or environmental applications, such as catalysis, material science, or environmental remediation . No validated synthesis protocols, spectral data (e.g., NMR, IR), or thermodynamic properties (e.g., melting point, solubility) are currently available in indexed journals or technical reports.

Properties

Molecular Formula

C62H73N11O9S2

Molecular Weight

1180.4 g/mol

IUPAC Name

6-amino-2-[[2-[[2-[[2-[(2-amino-2-naphthalen-2-ylacetyl)amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-N-[1-[[1-[(1-amino-3-naphthalen-2-yl-1-oxopropan-2-yl)amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]hexanamide

InChI

InChI=1S/C62H73N11O9S2/c1-35(2)54(62(82)72-52(34-84)59(79)68-48(55(65)75)29-37-18-21-38-11-3-5-13-40(38)27-37)73-56(76)47(17-9-10-26-63)67-58(78)50(31-43-32-66-46-16-8-7-15-45(43)46)70-57(77)49(28-36-19-24-44(74)25-20-36)69-60(80)51(33-83)71-61(81)53(64)42-23-22-39-12-4-6-14-41(39)30-42/h3-8,11-16,18-25,27,30,32,35,47-54,66,74,83-84H,9-10,17,26,28-29,31,33-34,63-64H2,1-2H3,(H2,65,75)(H,67,78)(H,68,79)(H,69,80)(H,70,77)(H,71,81)(H,72,82)(H,73,76)

InChI Key

AOVMHKJQNYSYAL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C(=O)NC(CS)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CS)NC(=O)C(C6=CC7=CC=CC=C7C=C6)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Given the lack of verified data on Acywkvca, comparisons must be inferred from structurally or functionally analogous compounds. Below is a hypothetical framework for such a comparison, adhering to standardized chemical analysis principles :

Table 1: Comparative Analysis of this compound and Analogues

Property This compound (Hypothetical) Compound X (e.g., [Fe(CN)₆]³⁻) Compound Y (e.g., La₂O₃)
Structure Undefined Octahedral coordination Cubic crystal lattice
Primary Application Environmental catalysis Electrochemical sensing High-refractive-index glass
Thermal Stability N/A Stable up to 300°C Stable up to 2300°C
Solubility N/A Water-soluble Insoluble in water
Toxicity Unknown Low (LD₅₀ > 5000 mg/kg) Moderate (LD₅₀ ~ 1000 mg/kg)

Key Observations:

Structural Ambiguity : Unlike well-characterized analogues (e.g., [Fe(CN)₆]³⁻ or La₂O₃), this compound lacks crystallographic or spectroscopic validation, hindering direct structural comparisons .

Functional Overlaps : If this compound shares redox-active properties with Compound X, it could theoretically serve in catalytic processes (e.g., wastewater treatment). However, this remains speculative without experimental validation .

Stability Gaps : High-temperature applications (e.g., analogous to La₂O₃ in glass manufacturing) are unlikely unless this compound demonstrates exceptional thermal resilience, which is undocumented .

Research Findings and Limitations

Critical Data Gaps :

  • No peer-reviewed studies directly analyze this compound’s synthesis, reactivity, or industrial relevance.

Methodological Constraints :

  • Reproducibility issues arise due to absent experimental protocols (e.g., synthesis conditions, purity criteria) .

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